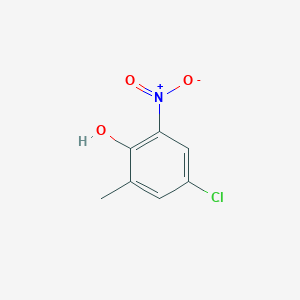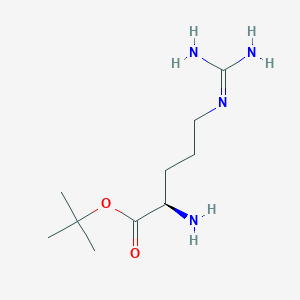
4,6-二氯-N,N-二乙基-1,3,5-三嗪-2-胺
概述
描述
4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C7H10Cl2N4. It is a member of the triazine family, which is known for its diverse applications in various fields, including agriculture, medicine, and materials science. This compound is characterized by the presence of two chlorine atoms and a diethylamino group attached to a triazine ring, making it a versatile intermediate in organic synthesis .
科学研究应用
4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine has a wide range of scientific research applications:
作用机制
Target of Action
Similar triazine derivatives have been investigated as biologically active small molecules exhibiting antimicrobial, antimalarial, anti-cancer, and anti-viral activities .
Mode of Action
It’s known that triazine derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Triazine derivatives are known to interact with various biochemical pathways, potentially leading to a variety of downstream effects .
Result of Action
Similar triazine derivatives have been shown to exhibit antimicrobial activity against staphylococcus aureus and escherichia coli .
生化分析
Biochemical Properties
It is known that 1,3,5-triazine derivatives can interact with various biomolecules, potentially influencing biochemical reactions
Cellular Effects
Similar 1,3,5-triazine derivatives have shown promising activity against certain types of bacteria, such as Staphylococcus aureus and Escherichia coli
准备方法
Synthetic Routes and Reaction Conditions
4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with diethylamine. The reaction typically occurs in the presence of a base, such as sodium carbonate, and a solvent like dioxane or water. The reaction is carried out at elevated temperatures, usually between 70-80°C .
Industrial Production Methods
In industrial settings, the production of 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine often involves large-scale batch or continuous processes. The use of microwave irradiation has been explored to enhance reaction efficiency, reduce reaction times, and improve product yields . This method involves the use of a multimode reactor, which allows for precise control of reaction conditions.
化学反应分析
Types of Reactions
4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, leading to the formation of various substituted triazines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium carbonate and solvents like dioxane or water are commonly used.
Electrophilic Addition: Reagents such as arylamines and solvents like dioxane are used.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can be further functionalized for specific applications .
相似化合物的比较
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine:
4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine: Similar in structure but with a cyclopropyl group instead of diethylamino.
2,4-Dichloro-6-(diethylamino)-1,3,5-triazine: Another triazine derivative with similar functional groups.
Uniqueness
4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine atoms and a diethylamino group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
属性
IUPAC Name |
4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2N4/c1-3-13(4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWCPNMPNFJCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938097 | |
| Record name | 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-aminato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1722-19-6 | |
| Record name | 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-aminato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-dichloro-6-diethylamino-1,3,5-triazine a valuable building block in organic synthesis?
A: The two chlorine atoms in 2,4-dichloro-6-diethylamino-1,3,5-triazine are susceptible to nucleophilic substitution reactions. This feature allows chemists to replace them with a variety of other chemical groups, leading to the creation of diversely substituted 1,3,5-triazine derivatives. [, , ] These derivatives hold potential for applications in various fields, including pharmaceuticals and materials science.
Q2: Can you give an example of how 2,4-dichloro-6-diethylamino-1,3,5-triazine is used to create new compounds with potential biological activity?
A: Research has demonstrated that reacting 2,4-dichloro-6-diethylamino-1,3,5-triazine with halophenols leads to the formation of 2-chloro-4-diethylamino-6-halophenoxy-1,3,5-triazines. [] Interestingly, some compounds within this structural class exhibit promising antifungal activity. This highlights the potential of using 2,4-dichloro-6-diethylamino-1,3,5-triazine as a starting point for developing new antifungal agents.
Q3: Beyond its use in creating antifungal compounds, what other applications have been explored for derivatives of 2,4-dichloro-6-diethylamino-1,3,5-triazine?
A: Researchers have successfully employed the Suzuki-Miyaura cross-coupling reaction to synthesize dinucleophilic fragments incorporating the 1,3,5-triazine ring system, starting from 2,4-dichloro-6-diethylamino-1,3,5-triazine. [] These fragments are particularly interesting due to their potential for constructing larger, functional macrocycles. Such macrocycles are highly sought-after in various fields, including host-guest chemistry, supramolecular catalysis, and self-assembly processes.
Q4: How do scientists typically characterize the new compounds they create from 2,4-dichloro-6-diethylamino-1,3,5-triazine?
A: Various spectroscopic techniques are crucial for characterizing the structure of new compounds derived from 2,4-dichloro-6-diethylamino-1,3,5-triazine. These include infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR) spectroscopy, and mass spectrometry (MS). [] By analyzing the data from these techniques, researchers can confirm the identity and purity of their synthesized compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)

